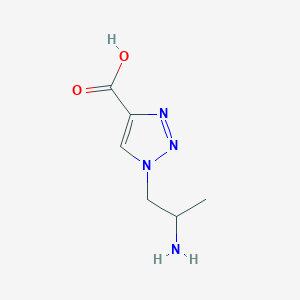

1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

Crystallographic Characterization and Molecular Geometry

The molecular geometry of this compound exhibits characteristic features consistent with 1,2,3-triazole derivatives bearing carboxylic acid substituents. Based on structural analysis of related 1,2,3-triazole-4-carboxylic acid compounds, the triazole ring maintains essential planarity with minimal deviation from coplanarity. The fundamental molecular structure consists of a five-membered triazole ring with nitrogen atoms at positions 1, 2, and 3, where the carboxylic acid group is positioned at the 4-position and the 2-aminopropyl substituent is attached at the 1-position.

The carboxylic acid functional group demonstrates significant conformational flexibility, with the carbon-oxygen bonds showing characteristic lengthening upon coordination or hydrogen bonding interactions. In the optimized structure, the carboxylic acid group appears slightly tilted out of the triazole ring plane, with torsional angles that facilitate intermolecular hydrogen bonding. The carbon-carbon bond connecting the carboxylic acid to the triazole ring typically exhibits shortened bond length due to partial double-bond character arising from conjugation effects.

The 2-aminopropyl substituent introduces additional conformational complexity to the molecular structure. Similar to pyrrolidine-containing triazole derivatives, the aminopropyl chain demonstrates significant rotation relative to the triazole ring plane. The amino group maintains tetrahedral geometry around the nitrogen atom, with the propyl chain adopting extended conformations that minimize steric interactions. The molecular arrangement facilitates multiple hydrogen bonding sites through both the amino group and the carboxylic acid functionality.

Comparative Structural Analysis with Triazole Carboxylic Acid Derivatives

Comparative structural analysis with related 1,2,3-triazole-4-carboxylic acid derivatives reveals important structure-property relationships that define this class of compounds. The fundamental 1H-1,2,3-triazole-4-carboxylic acid structure serves as the parent compound, with molecular formula C₃H₃N₃O₂ and molecular weight of 113.07 grams per mole. This parent structure exhibits characteristic vibrational frequencies and molecular geometry that provide reference points for understanding substituted derivatives.

The introduction of the 2-aminopropyl substituent at the 1-position creates significant structural modifications compared to simpler triazole carboxylic acids. In contrast to 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, where the dihedral angle between aromatic rings reaches 76.47 degrees, the flexible aminopropyl chain allows for greater conformational freedom. The 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative demonstrates perpendicular orientation between phenyl and triazole rings with a kink-like structure where amino and acid groups maintain a 60-degree angle.

Substituent effects on molecular geometry become particularly evident when comparing electron-donating versus electron-withdrawing groups. The 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid derivative shows that electron-withdrawing groups like chlorine significantly influence the triazole ring bond lengths and angles. The presence of strong electron-donating amino groups in the aminopropyl chain creates different electronic effects compared to these aryl-substituted derivatives.

Crystal packing arrangements in triazole carboxylic acid derivatives consistently demonstrate the formation of hydrogen-bonded networks. The 1-benzyl-5-methyl derivative forms helical chains through intermolecular oxygen-hydrogen to nitrogen hydrogen bonds, while multi-aromatic triazole derivatives create extensive three-dimensional hydrogen-bonding networks involving both water and organic solvent molecules. The 1-(2-aminopropyl) derivative would be expected to participate in similar extensive hydrogen bonding through both amino and carboxylic acid functionalities.

Tautomeric Forms and Protonation State Considerations

The tautomeric behavior of this compound involves multiple equilibria that significantly influence the compound's chemical and physical properties. The 1,2,3-triazole ring system exhibits characteristic annular tautomerism, where protons can occupy different positions within the heterocyclic framework. Specifically, 1H- and 2H-1,2,3-triazole tautomers represent the primary forms, with the 1H-tautomer generally favored in most solvents and solid-state conditions.

The carboxylic acid functionality introduces additional prototropic equilibria that interact with the triazole tautomerism. The carboxylic acid can exist in its neutral form or as a carboxylate anion, depending on solution conditions and intermolecular interactions. In the anionic form, significant structural changes occur, including longer carbon-oxygen bond lengths in the carboxylate group and corresponding modifications to the triazole ring geometry. The deprotonation leads to increased double-bond character in the triazole nitrogen-carbon bonds and affects the overall molecular planarity.

The amino group in the 2-aminopropyl substituent provides an additional site for protonation state variation. Under acidic conditions, the amino group can accept a proton to form an ammonium cation, creating zwitterionic species when combined with the carboxylate form. This behavior parallels that observed in amino acid systems, where zwitterion formation represents the predominant form under physiological conditions. The presence of both basic amino and acidic carboxylic acid groups creates an amphoteric molecule with complex acid-base behavior.

Computational studies on related 2-aryl-1,2,3-triazole-4-carboxylic acid derivatives reveal that anionic formation has a more pronounced effect on triazole ring structure than electronic substituent effects. The formation of the carboxylate anion leads to charge delocalization that extends throughout the triazole ring system, resulting in bond length equalization and modified vibrational frequencies. The infrared spectroscopic signature of the carboxylate group typically appears as asymmetric stretching vibrations in the 1600-1560 wavenumber range, representing a significant red shift from the neutral carboxylic acid carbonyl stretch.

The solid-state structure of triazole carboxylic acids frequently involves cyclic dimer formation through hydrogen bonding between carboxylic acid groups. However, in compounds containing additional hydrogen bonding sites like the aminopropyl substituent, more complex hydrogen-bonded networks may predominate. The competition between different hydrogen bonding motifs influences the relative stability of various tautomeric and protonation states in the solid phase versus solution environments.

属性

IUPAC Name |

1-(2-aminopropyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-4(7)2-10-3-5(6(11)12)8-9-10/h3-4H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONQZYKOAPYTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Reagent-Based Carboxylation Route (Industrial Scale)

A patented industrially scalable method outlines a multi-step synthesis starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, involving Grignard reagents and carbon dioxide carboxylation to yield 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, adaptable for the aminopropyl substituent.

Step 1: Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50, cooled to −78°C to 0°C.

Step 2: Addition of isopropylmagnesium chloride (Grignard reagent) with a mole ratio of 1:0.8-1.5 (compound to reagent), stirring for 0.5-2 hours to form a 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Step 3: Addition of a low molecular weight alcohol (C1-C4, e.g., methyl alcohol preferred) to quench the reaction.

Step 4: Introduction of a second Grignard reagent, isopropylmagnesium chloride-lithium chloride composite, without isolating the intermediate, followed by heating to 10°C-50°C and stirring for 0.5-2 hours.

Step 5: Cooling to −30°C to 0°C and bubbling carbon dioxide for 5-30 minutes, then warming to 20°C-25°C to effect carboxylation at the 4-position.

Step 6: Acidification with hydrochloric acid to pH 1-5, extraction with organic solvents, drying, and concentration under reduced pressure at 40°C-50°C to obtain a mixture of the target carboxylic acid and a bromo-substituted byproduct.

Step 7: Purification via crystallization and filtration to isolate pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

Example Yield: Using 1-n-propyl substitution as a model, the yield of the target acid was reported at 53% after purification steps.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-triazole + THF | Dissolution and cooling | −78°C to 0°C |

| 2 | Isopropylmagnesium chloride (1:0.8-1.5) | Formation of 4-bromo intermediate | Stir 0.5-2 h |

| 3 | Low molecular weight alcohol (C1-C4) | Quenching | Methyl alcohol preferred |

| 4 | Isopropylmagnesium chloride-lithium chloride composite | Further Grignard reaction | Heat 10-50°C, stir 0.5-2 h |

| 5 | Carbon dioxide | Carboxylation | Bubble 5-30 min, warm to 20-25°C |

| 6 | Hydrochloric acid, organic extraction | Acidification and isolation | pH 1-5, drying with MgSO4 or Na2SO4 |

| 7 | Crystallization and filtration | Purification | Vacuum drying at 40-50°C |

This method is notable for its industrial suitability, relatively high yields, and avoidance of harsh conditions or expensive catalysts.

Comparative Summary of Preparation Methods

| Feature | Grignard Reagent-Based Carboxylation | Click Chemistry (CuAAC) |

|---|---|---|

| Starting Materials | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Azide and alkyne precursors |

| Reaction Conditions | Low temperature (−78°C to 0°C), inert atmosphere | Mild, room temperature, aqueous-organic solvent |

| Catalysts/Reagents | Isopropylmagnesium chloride, CO2, HCl | CuSO4, sodium ascorbate |

| Yield | Moderate (~53%) | High (~78%) (aromatic analog) |

| Scalability | Suitable for industrial production | Suitable for lab-scale and adaptable |

| Purification | Crystallization, extraction, drying | Column chromatography |

| Applicability to Aminopropyl | Directly applicable | Requires azide/alkyne precursor modification |

Research Findings and Notes

The Grignard reagent-based method offers a robust approach for synthesizing 1-substituted triazole carboxylic acids with various alkyl substituents, including aminopropyl groups, with good control over regioselectivity and functional group tolerance.

Click chemistry provides a versatile and mild synthetic route for triazole derivatives, especially aromatic analogs, with excellent yields and purity, though adaptation is needed for alkyl amine substituents.

Both methods emphasize the importance of controlling reaction temperature, stoichiometry, and purification steps to maximize yield and product purity.

Industrial scalability favors the Grignard-based approach due to its straightforward reaction steps and compatibility with large-scale equipment.

化学反应分析

Types of Reactions: 1-(2-Aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated, alkylated, or arylated triazole derivatives.

科学研究应用

Synthesis and Structural Characteristics

The compound is synthesized primarily through click chemistry, which allows for the efficient formation of the triazole ring. Characterization techniques such as X-ray crystallography reveal that it adopts a unique kink-like structure where the phenyl and triazole rings are oriented perpendicularly. The presence of both amino and carboxylic acid functional groups is critical for its biological activity .

Antimicrobial Properties

One of the most significant applications of 1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid is its antimicrobial activity. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, including pathogenic strains like Vibrio cholerae and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, suggesting potential use in treating bacterial infections .

Agricultural Applications

In addition to its antimicrobial properties, research has suggested potential applications in agriculture as a biopesticide. Its ability to inhibit pathogenic bacteria can be leveraged to protect crops from bacterial diseases without harming beneficial microorganisms in the soil .

Case Study 1: Antimicrobial Efficacy

A study published in Royal Society Open Science reported that this compound exhibited significant antibacterial activity with an MIC value of 59.5 µg/ml against Bacillus subtilis. This study highlighted the compound's potential as an alternative to conventional antibiotics .

Case Study 2: Agricultural Application

Research conducted on the use of this compound as a biopesticide showed promising results in controlling bacterial pathogens affecting crops. The compound's selective toxicity towards pathogens while being non-toxic to eukaryotic cells makes it an attractive candidate for sustainable agricultural practices .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Synthesis Method | Notable Features |

|---|---|---|---|

| This compound | High | Click Chemistry | Effective against Gram-positive/negative bacteria |

| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | Moderate | Conventional Synthesis | Broader spectrum but lower potency |

| 5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester | Low | Esterification | Primarily used in research contexts |

作用机制

The mechanism of action of 1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

相似化合物的比较

Alkyl-Substituted Triazole Carboxylic Acids

- These analogs are primarily used as intermediates rather than bioactive agents .

1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1188375-37-2):

Aryl-Substituted Triazole Carboxylic Acids

1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid :

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Activity: Demonstrated potent antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells) due to electron-withdrawing groups (Cl, CF₃) improving metabolic stability . Contrast: The aminopropyl analog’s primary amine may favor antimicrobial over anticancer applications .

Functionalized Aliphatic Triazole Carboxylic Acids

- 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 74731-49-0): Key Feature: Hydroxyl group enhances hydrophilicity. Comparison: While both hydroxyethyl and aminopropyl groups improve solubility, the primary amine in the target compound offers superior hydrogen-bonding capacity for microbial target interactions .

1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1708268-28-3):

Data Tables

Table 1. Comparative Properties of Selected Triazole Carboxylic Acids

| Compound (CAS) | Substituent | Key Feature | Bioactivity Highlight |

|---|---|---|---|

| 2098070-86-9 (Target) | 2-Aminopropyl | Primary amine | Antimicrobial (Broad-spectrum) |

| 1249780-66-2 | Isopropyl | Hydrophobic alkyl | Intermediate use |

| 1188375-37-2 | Cyclopropyl | Metabolic stability | Under investigation |

| 1042604-77-2 | 4-Isopropylphenyl | Bulky aromatic | Limited solubility |

| 74731-49-0 | 2-Hydroxyethyl | Hydroxyl group | High solubility |

生物活性

1-(2-Aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

This compound features a triazole ring and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets. Its molecular structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopropylamine with appropriate precursors under controlled conditions. The synthesis pathway often includes the formation of the triazole ring via 1,3-dipolar cycloaddition reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxylic acids exhibit selective cytotoxic activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown antiproliferative effects comparable to established chemotherapeutics like doxorubicin. These compounds induce morphological changes in cancer cells indicative of apoptosis, including chromatin condensation and DNA fragmentation .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | Jurkat T-cells | 5.6 | Induces apoptosis via DNA damage |

| 4b | HeLa | 7.2 | Mitochondrial membrane depolarization |

| 4c | MCF-7 | 6.5 | Non-intercalative DNA binding |

Antifungal Activity

The triazole ring is known for its antifungal properties. Compounds containing this moiety have been investigated for their ability to inhibit fungal growth by disrupting cell membrane integrity and interfering with ergosterol biosynthesis. Preliminary results indicate that the synthesized triazole derivatives possess significant antifungal activity against strains such as Candida albicans and Aspergillus niger.

Antiophidian Activity

Research has also highlighted the potential of triazole derivatives in neutralizing venom from snake bites. In vitro studies demonstrated that certain derivatives can mitigate the cytotoxic effects of venoms from Bothrops jararaca and Lachesis muta, suggesting a promising avenue for developing antivenom therapies .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various triazole derivatives, compound 4a was found to significantly reduce cell viability in Jurkat T-cells. The mechanism was attributed to mitochondrial dysfunction leading to apoptosis. The study utilized flow cytometry and comet assays to assess DNA damage and cellular integrity .

Case Study 2: Antifungal Efficacy

A series of triazole derivatives were screened against clinical isolates of Candida. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced antifungal activity compared to standard antifungals like fluconazole. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy .

常见问题

Q. What are the standard synthetic routes for 1-(2-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can regioselectivity be ensured?

The synthesis of triazole derivatives often employs click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its high efficiency and regioselectivity for 1,4-disubstituted triazoles . For 1-(2-aminopropyl) derivatives, the reaction involves a propargylamine precursor and an azide-containing carboxylic acid. To ensure regioselectivity, strict control of reaction conditions (e.g., solvent polarity, temperature, and copper catalyst concentration) is critical. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the desired regioisomer .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

Key techniques include:

- X-ray crystallography : For definitive structural elucidation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving hydrogen bonding and stereochemistry .

- NMR spectroscopy : , , and - HMBC spectra are essential for verifying the triazole ring and aminopropyl side chain.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally analogous triazole-4-carboxylic acids?

Analogous compounds, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibit antitumor activity against lung cancer (NCI-H522 cells, GP = 68.09%) and selective inhibition of c-Met kinase . However, carboxylic acids generally show lower activity compared to amide derivatives due to reduced cell permeability from high acidity .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between triazole carboxylic acids and their amide derivatives?

The reduced activity of carboxylic acids is attributed to their zwitterionic nature at physiological pH, which limits membrane permeability. Methodological strategies include:

- Prodrug design : Esterification or peptide conjugation to mask the carboxylic acid group.

- Structural optimization : Introducing electron-donating substituents (e.g., methyl groups) to lower acidity and improve lipophilicity .

- Comparative assays : Parallel testing of carboxylic acids and amides in cell-free (e.g., kinase inhibition) vs. cell-based assays to isolate permeability effects .

Q. What experimental design considerations are critical for in vitro antiproliferative screening of this compound?

- Cell line selection : Prioritize models sensitive to triazole derivatives, such as NCI-H522 (lung) or LOX IMVI (melanoma) .

- Dose optimization : Use a wide concentration range (e.g., 1–100 μM) to account for potential solubility issues.

- Control compounds : Include structurally similar amides (e.g., 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide) to benchmark activity .

Q. How can computational methods guide the optimization of triazole-4-carboxylic acids for target-specific interactions?

- Molecular docking : Simulate interactions with biotargets like c-Met kinase to identify critical binding motifs (e.g., the 4-carboxylic acid group’s role in hydrogen bonding) .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity to predict optimal side-chain modifications .

Methodological Challenges and Solutions

Q. How can researchers mitigate the instability of triazole-4-carboxylic acids in aqueous media?

Q. What strategies resolve ambiguities in crystallographic data for triazole derivatives?

- Twinned data refinement : Employ SHELXL’s twin refinement tools for structures with pseudo-symmetry .

- Hydrogen bond analysis : Use PLATON to validate intermolecular interactions, particularly for aminopropyl side chains .

Safety and Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。